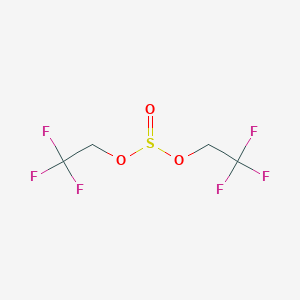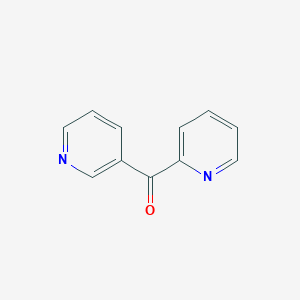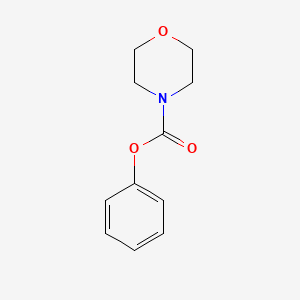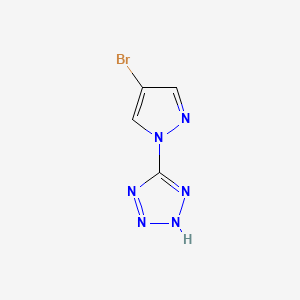
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
Vue d'ensemble
Description
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a compound that belongs to the class of azoles, which are heterocyclic compounds containing nitrogen atoms. This particular compound features both a pyrazole and a tetrazole ring, which are connected through a bromine-substituted phenyl group. The presence of these azole rings suggests that the compound could exhibit interesting electronic, vibrational, and chemical properties, making it a potential candidate for various applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles has been achieved through a [3 + 2] cycloaddition reaction starting from 1-aryl-1H-pyrazole-4-carbonitriles, sodium azide, and ammonium chloride in dimethylformamide (DMF) solvent, yielding good product percentages . This method could potentially be adapted for the synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole has been studied using various spectroscopic techniques and theoretical calculations. For instance, vibrational frequencies and molecular geometries have been investigated using Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the bonding features and the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization, as evidenced by natural bonding orbital (NBO) analysis .
Chemical Reactions Analysis
While specific chemical reactions of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole are not detailed in the provided papers, the reactivity of azole compounds can be inferred. Pyrazoles and tetrazoles are known to participate in various chemical reactions due to their multiple nitrogen atoms, which can act as nucleophilic sites. For example, nitration of pyrazole compounds has been reported, although it can be accompanied by oxidation of substituents on the pyrazole ring . The bromine atom in 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole could also serve as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole compounds are often characterized by their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be determined by theoretical calculations like time-dependent DFT (TDDFT) . These properties are crucial for understanding the charge transfer within the molecule. Additionally, the first hyperpolarizability and molecular electrostatic potential (MEP) analyses provide information on the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively . The thermal stability of azole derivatives has also been assessed using differential thermal analysis (DTA), which is important for applications that require materials to withstand high temperatures .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application : Imidazole containing compounds, which are structurally similar to the requested compound, have a broad range of chemical and biological properties . They are used in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Chemical Synthesis
- Application : The compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which is structurally similar to the requested compound, can be considered as a desirable starting compound for further transformation .
- Methods : The preparation of this compound was carried out according to a standard method for O-alkylation, namely by reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium, which afforded the title compound in 88% yield after column chromatography .
- Results : Detailed spectroscopic data (1H NMR, 13C NMR, 15N NMR, IR, MS) are presented .
-
Neurotoxicity Research
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which is structurally similar to the requested compound, has been investigated for its neurotoxic potentials .
- Methods : The study investigated the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The results of this study are not specified in the source .
-
Pharmaceutical Synthesis
-
Biological Activities
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss .
- Methods : The study investigated the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The novel pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) enzenesulfonamide B4 has a confirmed nontoxic AchE inhibitory effect. It has no effect on MDA concentrations and on critical swimming of the model fish .
-
Therapeutic Potential
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods : The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole .
- Results : The results of this study are not specified in the source .
-
Pharmaceutical Synthesis
-
Biological Activities
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss .
- Methods : The study investigated the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
-
Therapeutic Potential
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .
- Methods : The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
- Results : The results of this study are not specified in the source .
Orientations Futures
The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on fully characterizing its physical and chemical properties, and assessing its reactivity. If it’s intended to be a drug, future research could involve studying its biological activity, optimizing its properties for better efficacy and safety, and eventually conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUMSAWKKOLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343448 | |
| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
CAS RN |
496918-93-5 | |
| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

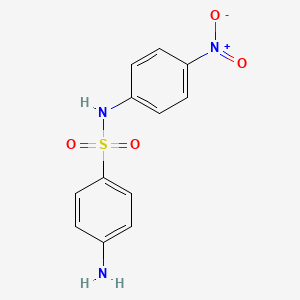
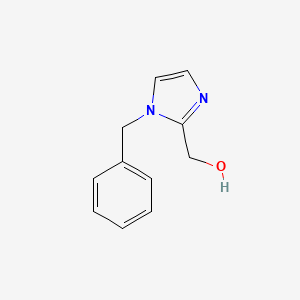
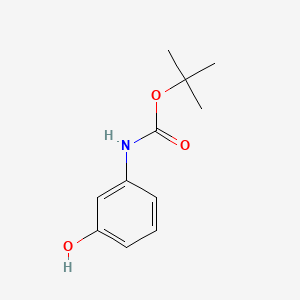
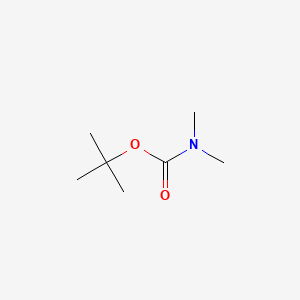
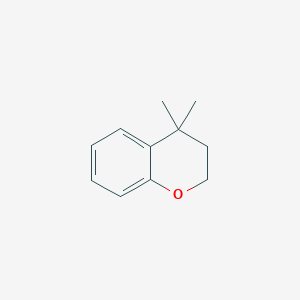
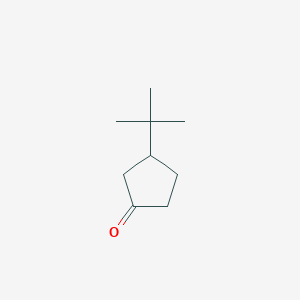
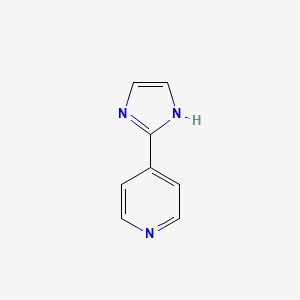
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)
